molecular formula C23H22N6O3S B6115950 N-(2-methoxyphenyl)-2-[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide

N-(2-methoxyphenyl)-2-[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B6115950
M. Wt: 462.5 g/mol
InChI Key: UMNSPXZXHIFPFC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the quinazolinone moiety, and the final coupling with the methoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting specific biochemical pathways, or inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds with similar triazole rings.

    Quinazolinone Derivatives: Compounds with the quinazolinone moiety.

    Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group.

Uniqueness

N-(2-methoxyphenyl)-2-[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S/c1-3-12-29-20(13-21(30)25-17-10-6-7-11-18(17)32-2)27-28-23(29)33-14-19-24-16-9-5-4-8-15(16)22(31)26-19/h3-11H,1,12-14H2,2H3,(H,25,30)(H,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNSPXZXHIFPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=NN=C(N2CC=C)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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